molecular formula C21H17BrN2O3S B2705271 4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-70-0

4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2705271
CAS RN: 893790-70-0
M. Wt: 457.34
InChI Key: PXLZRXWKXNJDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17BrN2O3S and its molecular weight is 457.34. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is related to a family of molecules explored for their synthetic routes and potential as intermediates in producing pharmacologically relevant derivatives. For instance, a study by Knollmüller (1971) delves into the synthesis of 1H-2.1.3-Benzothiadiazin-2.2-dioxide cyclic and bicyclic sulfamides, demonstrating methods to obtain various derivatives through reactions with alkyl halides and methylene iodide, which may suggest similar reactivity and synthetic utility for the compound Knollmüller, 1971.

Biological and Medicinal Applications

  • Related compounds have been investigated for their potential in medical applications, such as the development of phosphodiesterase inhibitors, which could offer new therapeutic strategies for treating T-cell-dependent disorders. The synthesis of benzyl derivatives of benzothiadiazines, which include structures similar to the compound of interest, has revealed compounds with inhibitory properties against PDE7, highlighting the potential of these molecules in drug discovery Martínez et al., 2000.

Photodynamic and Photophysical Applications

  • Research on derivatives of thiadiazines, such as the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, has been conducted to explore their photophysical properties and applications in photodynamic therapy for cancer treatment. These studies suggest that similar compounds, including the one , could have significant photodynamic and photophysical applications, particularly in generating singlet oxygen for therapeutic purposes Pişkin, Canpolat, & Öztürk, 2020.

Antioxidant Properties

  • Bromophenol derivatives from marine algae have been identified as potent antioxidants, indicating that structurally similar compounds, including bromobenzyl derivatives like the one in focus, might exhibit significant antioxidant activities. These findings support the potential use of such compounds in developing new antioxidant agents for various applications, including nutraceuticals and pharmaceuticals Olsen et al., 2013.

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S/c1-15-6-2-3-7-18(15)24-21(25)23(14-16-10-12-17(22)13-11-16)19-8-4-5-9-20(19)28(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLZRXWKXNJDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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